

# Technical Guide: Physical Properties of 3,4,4,5-Tetramethyloctane

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## Compound of Interest

Compound Name: 3,4,4,5-Tetramethyloctane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of the branched alkane, **3,4,4,5-tetramethyloctane**. The information is presented to be a valuable resource for professionals in research, science, and drug development who may encounter this compound in their work, for instance, as a reference compound in gas chromatography.

## Core Physical Properties

**3,4,4,5-Tetramethyloctane** is a saturated hydrocarbon with the molecular formula  $C_{12}H_{26}$ .<sup>[1][2]</sup> Its structure consists of an eight-carbon chain (octane) with four methyl group substituents at the 3, 4, and 5 positions. The presence of a quaternary carbon at the 4-position significantly influences its physical properties.

The following table summarizes the key quantitative physical data available for **3,4,4,5-tetramethyloctane**.

Property	Value	Unit	Source
Molecular Formula	C <sub>12</sub> H <sub>26</sub>	[1][2]	
Molecular Weight	170.33	g/mol	[1][2][3]
Boiling Point	201	°C	[1]
Melting Point	-50.8 (estimate)	°C	[1]
Density	0.7850	g/cm <sup>3</sup>	[1]
Refractive Index	1.4374	[1]	
CAS Number	62199-47-7	[2][3]	

## Molecular Structure

The structural arrangement of **3,4,4,5-tetramethyloctane** is crucial for understanding its physical and chemical behavior.

Caption: 2D representation of the molecular structure of **3,4,4,5-Tetramethyloctane**.

## Experimental Protocols

While specific experimental procedures for the determination of the physical properties of **3,4,4,5-tetramethyloctane** are not extensively documented in publicly available literature, the following are general and widely accepted methodologies for characterizing similar liquid organic compounds.

### Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for determining the boiling point of a small liquid sample is the Thiele tube method.[4]

Methodology:

- A small sample of **3,4,4,5-tetramethyloctane** (less than 0.5 mL) is placed in a small test tube.

- A capillary tube, sealed at one end, is inverted and placed into the sample.
- The test tube assembly is attached to a thermometer.
- The entire setup is immersed in a Thiele tube containing a high-boiling point oil.
- The side arm of the Thiele tube is gently and continuously heated.
- Heating is continued until a steady stream of bubbles emerges from the inverted capillary tube.
- The heat source is then removed, and the apparatus is allowed to cool.
- The boiling point is recorded as the temperature at which the liquid begins to enter the capillary tube.<sup>[4][5]</sup>

## Melting Point Determination

For compounds that are solid at room temperature, the melting point is a crucial indicator of purity.<sup>[6]</sup> Although **3,4,4,5-tetramethyloctane** is a liquid at room temperature, a general protocol for determining the melting point of a solid organic compound is provided for reference.

Methodology:

- A small, finely powdered sample of the solid compound is packed into a capillary tube sealed at one end.
- The capillary tube is placed in a melting point apparatus, which typically consists of a heated metal block.<sup>[7]</sup>
- The sample is heated slowly, and the temperature is monitored.
- The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has melted. Pure crystalline compounds typically have a sharp melting point range of 0.5-1.0°C.

## Density Measurement

The density of a liquid can be determined by measuring the mass of a known volume.

Methodology:

- An empty, dry graduated cylinder is weighed on an analytical balance.
- A specific volume of **3,4,4,5-tetramethyloctane** is added to the graduated cylinder. The volume is read from the bottom of the meniscus.
- The graduated cylinder containing the liquid is reweighed.
- The density is calculated by dividing the mass of the liquid (final mass - initial mass) by its volume.<sup>[8][9][10]</sup> For higher accuracy, a pycnometer or a vibrating tube densimeter can be used.<sup>[11][12]</sup>

## Refractive Index Measurement

The refractive index of a liquid is a dimensionless number that describes how light propagates through it. It is a characteristic property that can be used for identification and purity assessment.

Methodology:

- A few drops of **3,4,4,5-tetramethyloctane** are placed on the prism of a refractometer.<sup>[13]</sup>
- The refractometer is closed, and the light source is activated.
- The instrument is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs.
- The refractive index is read from the instrument's scale. The temperature at which the measurement is taken should always be recorded as the refractive index is temperature-dependent.<sup>[13][14]</sup>

## Spectroscopic Data

While specific spectra for **3,4,4,5-tetramethyloctane** are not readily available, the following provides an overview of the expected spectroscopic characteristics based on its structure and

the general behavior of branched alkanes.

## Mass Spectrometry

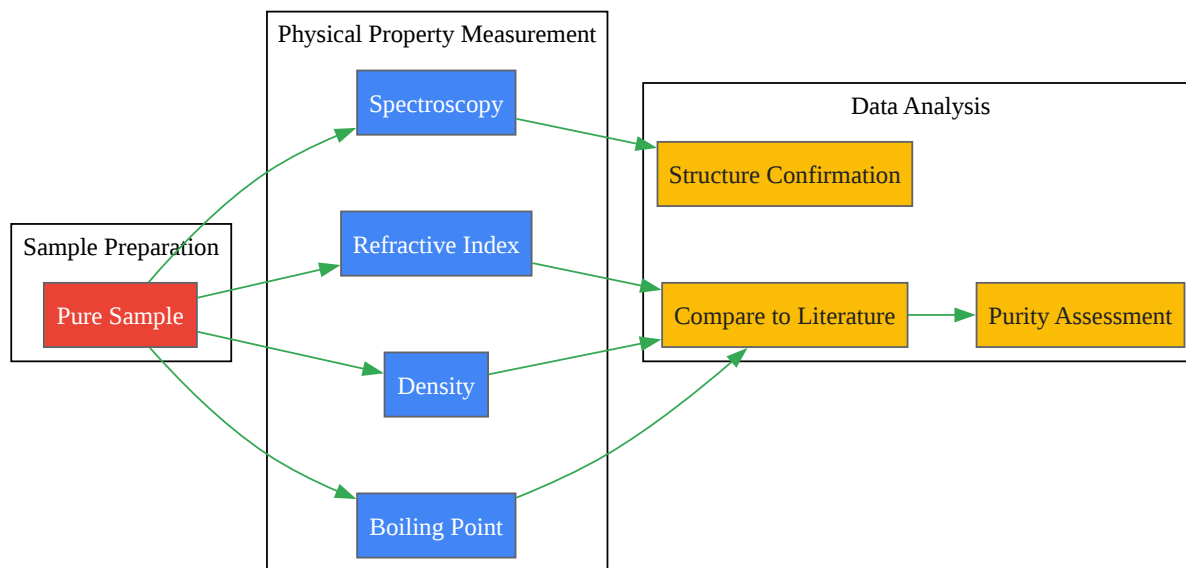
In mass spectrometry, branched alkanes like **3,4,4,5-tetramethyloctane** tend to fragment at the points of branching due to the increased stability of the resulting secondary and tertiary carbocations.<sup>[1]</sup> The molecular ion peak ( $M^+$ ) for alkanes is often of low abundance and may not be observed for larger molecules. The fragmentation pattern will likely show clusters of peaks separated by 14 mass units (corresponding to  $\text{CH}_2$  groups).<sup>[3]</sup>

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR: The proton NMR spectrum of **3,4,4,5-tetramethyloctane** would be complex due to the presence of multiple, chemically non-equivalent protons. Protons on methyl groups ( $\text{CH}_3$ ) would appear in the upfield region (typically 0.7-1.5 ppm).<sup>[15]</sup> The chemical shifts of the methine ( $\text{CH}$ ) and methylene ( $\text{CH}_2$ ) protons would be slightly downfield and would exhibit complex splitting patterns due to coupling with neighboring protons.
- $^{13}\text{C}$  NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The chemical shifts would be in the typical range for aliphatic carbons. The quaternary carbon at position 4 would likely appear in the 30-40 ppm range.<sup>[15]</sup>

## Logical Workflow for Physical Property Determination

The following diagram illustrates a general workflow for the experimental determination of the physical properties of a liquid organic compound like **3,4,4,5-tetramethyloctane**.



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Caption: Workflow for determining the physical properties of a liquid organic compound.

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